6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester
Description
6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester (CAS 107650-22-6) is a brominated indole derivative with a methyl ester functional group at position 4 and a methyl substituent at position 2. This compound is structurally characterized by a fused bicyclic aromatic system (indole core), where the bromine atom enhances electrophilic reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The methyl ester group improves solubility in organic solvents, facilitating its use in coupling reactions and as a precursor for carboxylic acid derivatives. Its molecular formula is $ \text{C}{11}\text{H}{10}\text{BrNO}_2 $, with a molecular weight of 276.11 g/mol. Safety data indicate it is harmful upon inhalation, skin contact, or ingestion, necessitating careful handling .
Properties
IUPAC Name |
methyl 6-bromo-2-methyl-1H-indole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-6-3-8-9(11(14)15-2)4-7(12)5-10(8)13-6/h3-5,13H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXJBMTGBOOVDNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C(C=C2N1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester typically involves the bromination of 2-methylindole followed by esterification. One common method is the Bartoli indole synthesis, which involves the reaction of a nitrobenzene derivative with a Grignard reagent to form the indole core . The bromination step can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 6th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.
Hydrolysis: Acidic or basic conditions can be used for ester hydrolysis, with hydrochloric acid or sodium hydroxide being common choices.
Major Products: The major products formed from these reactions include substituted indoles, carboxylic acids, alcohols, and other derivatives depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by:
- Bromine atom at the 6th position
- Methyl group at the 2nd position
- Carboxylic acid methyl ester group at the 4th position
This configuration contributes to its electrophilic properties, enhancing its reactivity in chemical reactions. The molecular formula is , with a molar mass of approximately 268.11 g/mol.
Chemistry
6-Bromo-2-methyl INDA ester serves as a crucial building block for synthesizing more complex indole derivatives and heterocyclic compounds. Its ability to undergo various chemical reactions, such as nucleophilic substitution and oxidation, allows for the creation of diverse chemical entities.
Biology
In biological research, this compound is being studied for its potential interactions with various molecular targets. Its structural characteristics suggest possible therapeutic applications in areas such as:
- Antimicrobial Activity : Research indicates that derivatives based on this compound can enhance the effectiveness of antibiotics against resistant bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa .
- Enzyme Inhibition : It has been used as a precursor in synthesizing inhibitors targeting cystathionine γ-synthase (bCSE), which plays a role in bacterial resistance mechanisms .
Industry
Due to its versatile chemical properties, 6-Bromo-2-methyl INDA ester is also utilized in:
- Dyes and Pigments Production : Its reactivity allows for the creation of various colored compounds.
- Agrochemicals : The compound can be modified to develop herbicides or pesticides.
Mechanism of Action
The mechanism of action of 6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine atom and ester group can influence its binding affinity and specificity towards these targets. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Methyl 4-bromo-1H-indole-6-carboxylate (CAS 882679-96-1)
- Key Differences : Bromine at position 4 and methyl ester at position 6 (vs. bromine at 6 and ester at 4 in the target compound).
- Impact : Altered electronic distribution affects reactivity in cross-coupling reactions. The ester group’s position influences steric hindrance in nucleophilic substitutions .
6-Bromo-1H-indole-2-carboxylic Acid Ethyl Ester (CAS 103858-53-3)
- Key Differences: Ethyl ester at position 2 (vs.
- The absence of a methyl group at position 2 reduces steric bulk, favoring planar interactions in binding sites .
Functional Group Variations
6-Bromo-1H-indole-2-carboxylic Acid (CAS 16732-65-3)
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid (CAS 16381-48-9)
- Key Differences : Chlorine at position 7 (vs. bromine at 6) and carboxylic acid at position 2.
- Impact : Chlorine’s smaller atomic radius and lower electronegativity result in distinct electronic effects, altering regioselectivity in electrophilic substitutions. The free acid group enables direct conjugation with amines in peptide synthesis .
Complex Derivatives
6-Bromo-2-[(4-chloro-phenylamino)-methyl]-5-hydroxy-1-methyl-4-morpholin-4-ylmethyl-1H-indole-3-carboxylic Acid Ethyl Ester (CAS 132651-33-3)
- Key Differences: Additional morpholinylmethyl, hydroxyphenylamino, and ethyl ester groups.
- Impact : The complex structure (MW 536.85 g/mol) introduces multiple hydrogen-bonding sites, enhancing binding affinity in kinase inhibitors. However, the increased molecular weight may reduce bioavailability .
Comparative Data Table
Biological Activity
6-Bromo-2-methyl-1H-indole-4-carboxylic acid methyl ester (commonly referred to as 6-Bromo-2-methyl INDA ester) is a compound of significant interest within the realm of medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its synthesis, properties, and biological activities, supported by relevant research findings and data tables.
Chemical Structure and Properties
The compound is characterized by a bromine atom at the 6th position, a methyl group at the 2nd position, and a carboxylic acid methyl ester group at the 4th position of the indole ring. Its molecular formula is with a molar mass of approximately 268.11 g/mol. The presence of the bromine atom and the ester functionality contributes to its electrophilic properties, making it suitable for various chemical reactions and biological interactions.
Synthesis
The synthesis of this compound typically involves methods such as the Bartoli indole synthesis. This process utilizes a nitrobenzene derivative that reacts with a Grignard reagent to form the indole core. The compound can be produced efficiently using modern techniques like continuous flow reactors, enhancing yield and purity through purification methods such as recrystallization and chromatography.
Research indicates that this compound may interact with specific biological targets, influencing enzyme activity and receptor binding. Its structural characteristics suggest potential therapeutic applications in various diseases, including cancer and infectious diseases.
Antimicrobial Properties
Indole derivatives, including those structurally similar to 6-Bromo-2-methyl INDA ester, have demonstrated antimicrobial activity against various pathogens. For instance, compounds with similar indole structures have been effective against multidrug-resistant strains of bacteria, suggesting that 6-Bromo-2-methyl INDA ester may also possess such properties .
Study on Intestinal Health
One notable study investigated the protective effects of indole derivatives on intestinal health. It was found that certain indole compounds improved gastrointestinal motility and reduced oxidative stress markers in infected mice models. Although not directly tested on 6-Bromo-2-methyl INDA ester, these findings underscore the potential health benefits of indole derivatives in managing intestinal diseases .
HIV Inhibition Potential
Another research area involves the exploration of indole derivatives as inhibitors of HIV integrase. While specific data for 6-Bromo-2-methyl INDA ester is not yet available, similar compounds have shown effectiveness in inhibiting HIV replication by targeting integrase activity . This suggests that further exploration of 6-Bromo-2-methyl INDA ester could yield valuable insights into its antiviral capabilities.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1H-indole-4-carboxylic acid methyl ester | Lacks methyl group at position 2 | Moderate anticancer activity |
| 2-Methyl-1H-indole-4-carboxylic acid methyl ester | Does not contain a bromine atom | Limited antimicrobial activity |
| 6-Bromo-2-methyl-1H-indole | Does not have a carboxylic acid methyl ester group | Potentially lower bioactivity |
This table illustrates how the unique combination of bromine, methyl, and ester functionalities in 6-Bromo-2-methyl INDA ester may enhance its biological activities compared to related compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
